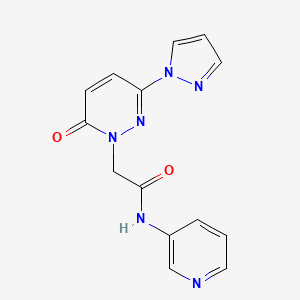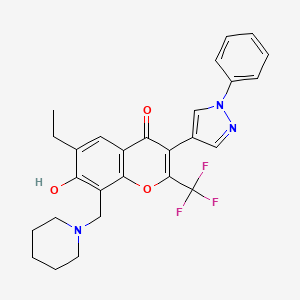
N-(4-(N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide” is an orange-red solid . It is a derivative of thiazole, a heterocyclic compound that contains sulfur and nitrogen .
Synthesis Analysis
The compound has been synthesized with a yield of 90% . The synthesis process involves complex reactions and the use of various reagents .Molecular Structure Analysis
The molecular structure of the compound is characterized by various spectroscopic techniques. The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule . The FT-IR spectrum provides information about the functional groups present .Chemical Reactions Analysis
The compound undergoes various chemical reactions due to the presence of reactive functional groups. The thiazole ring in the molecule plays a significant role in these reactions .Physical And Chemical Properties Analysis
The compound is an orange-red solid with a melting point of 68-70°C . The 1H NMR, 13C NMR, and FT-IR spectra provide information about its physical and chemical properties .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazole derivatives have been recognized for their potent antimicrobial properties. They act by disrupting the biosynthesis of bacterial lipids or through other mechanisms, effectively combating various bacterial species . The compound could potentially serve as a scaffold for developing new antimicrobial agents with novel modes of action, addressing the growing concern of microbial resistance.
Anticancer and Antiproliferative Agents
Thiazole compounds have shown promise as anticancer and antiproliferative agents. They have been evaluated against various cancer cell lines, including human breast adenocarcinoma (MCF7), and have demonstrated significant activity . The compound’s ability to inhibit cell growth could be harnessed to develop new treatments for cancer, particularly breast cancer.
Antitumor and Cytotoxic Activity
Research has indicated that thiazole derivatives can exhibit antitumor and cytotoxic activities. Some derivatives have been synthesized and tested for their effects on human tumor cell lines, showing potent effects on prostate cancer . This suggests that the compound could be explored further for its potential use in treating various types of tumors.
Neuroprotective Applications
Thiazoles are known to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases. They may play a role in the synthesis of neurotransmitters like acetylcholine, which is essential for the normal functioning of the nervous system . This compound could be investigated for its potential applications in protecting neuronal health.
Anti-inflammatory Properties
The anti-inflammatory activity of thiazole derivatives is well-documented. They can be used to develop drugs that reduce inflammation without the side effects associated with traditional anti-inflammatory medications . This compound could be a candidate for creating safer and more effective anti-inflammatory drugs.
Herbicidal Activities
Thiazole derivatives have also been explored for their herbicidal activities. They can be effective when certain groups, such as fluorine-containing phenyl groups, are introduced into the molecular structure . This compound could be modified to enhance its herbicidal properties for agricultural applications.
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Pharmacokinetics
The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile may influence the compound’s bioavailability.
Action Environment
The chemical properties of the thiazole ring, such as its solubility and aromaticity, may influence its interaction with the environment .
Propiedades
IUPAC Name |
N-[4-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-14(24)22-16-5-9-19(10-6-16)29(25,26)21-12-11-17-13-28-20(23-17)15-3-7-18(27-2)8-4-15/h3-10,13,21H,11-12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJSYIANKUWKFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-[4-(trifluoromethyl)benzyl]benzamide](/img/structure/B2898628.png)
![4-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2898629.png)
![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B2898631.png)


![Ethyl 6-methoxy-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B2898635.png)




![3-(4-fluorophenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2898643.png)